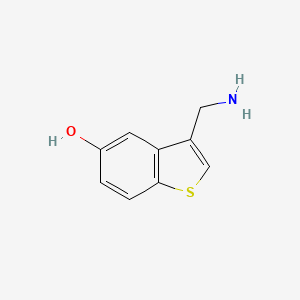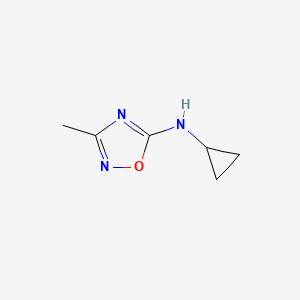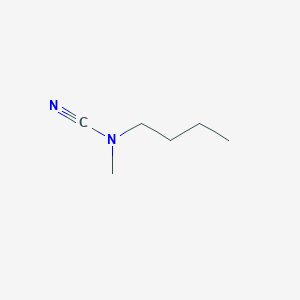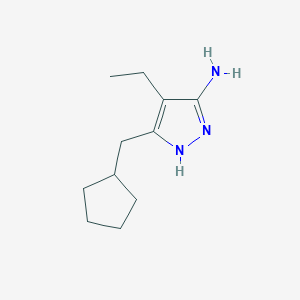
Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with formaldehyde and ammonium chloride to form the aminomethyl derivative. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the aminomethyl intermediate and its subsequent esterification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in its overall structure and properties.
Cyclobutane derivatives: Other cyclobutane-based compounds may share some reactivity but differ in their functional groups and applications.
Uniqueness
Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring with both an aminomethyl and a methyl ester group. This unique structure imparts specific chemical and physical properties that distinguish it from other compounds.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-5,9H2,1-2H3 |
Clave InChI |
OZNOZACJQYGPRM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(CN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


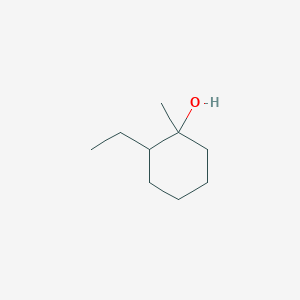
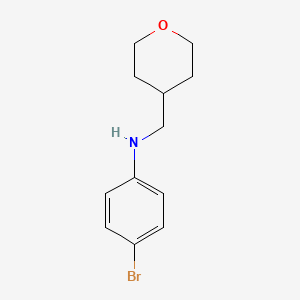

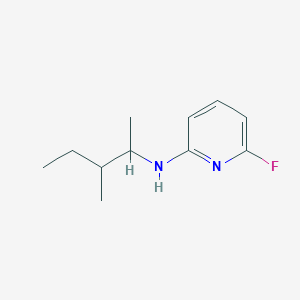
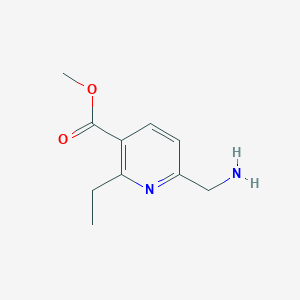
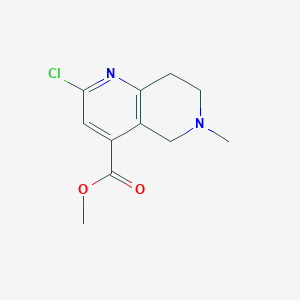
![3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL](/img/structure/B13314846.png)
![2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol](/img/structure/B13314855.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13314861.png)

